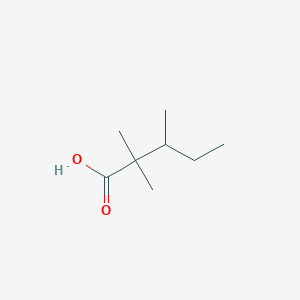![molecular formula C14H8N4S2 B12009001 2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B12009001.png)
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole is a heterocyclic compound with a fused thiazole-thiazole structure. This compound is known for its electron-deficient nature, high oxidative stability, and rigid planar structure, which makes it an attractive candidate for various applications in organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole typically involves the cyclization of thioamides. One classical method is the Jacobsen cyclization, where thioamides undergo cyclization to form the thiazolo[5,4-d]thiazole core . The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, its electron-deficient nature allows it to participate in electron transfer processes, making it effective in applications like fluorescence sensing and organic electronics . The compound’s rigid planar structure facilitates efficient π-π stacking interactions, which are crucial for its function in materials science .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine
- 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole
Uniqueness
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole stands out due to its unique combination of high oxidative stability, electron-deficient nature, and rigid planar structure. These properties make it particularly suitable for applications in organic electronics and materials science, where efficient electron transfer and strong intermolecular interactions are essential .
Properties
Molecular Formula |
C14H8N4S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2,5-dipyridin-3-yl-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C14H8N4S2/c1-3-9(7-15-5-1)11-17-13-14(19-11)18-12(20-13)10-4-2-6-16-8-10/h1-8H |
InChI Key |
TWKMGKATSXDDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(S2)N=C(S3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12008926.png)





![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12008956.png)
methanone](/img/structure/B12008957.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008970.png)

![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)


